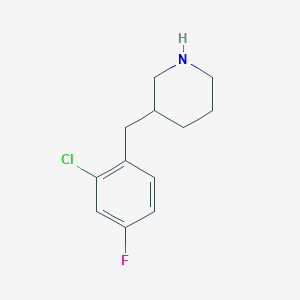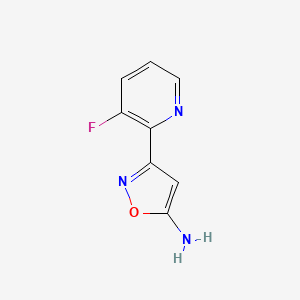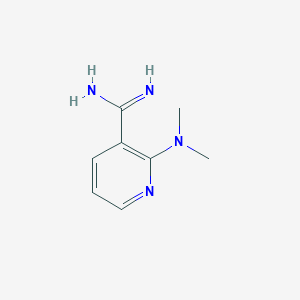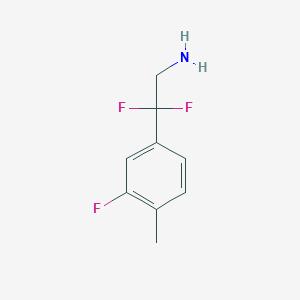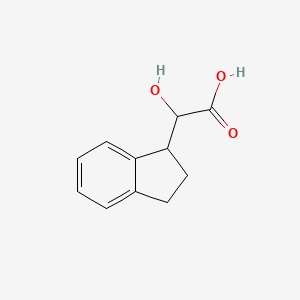
2-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetic acid is an organic compound that features a central indene ring structure with a hydrogenated double bond (dihydro) at positions 2 and 3. An acetic acid group (CH3COOH) is attached at the second position of the indene ring.
Métodos De Preparación
The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetic acid can be achieved through several methods:
Reduction of Ephedrine: This method involves the reduction of ephedrine using sodium borohydride.
Catalytic Hydrogenation: Ephedrine can also be hydrogenated catalytically to produce the compound.
Resolution of Racemic Ephedrine: Using a chiral resolving agent, racemic ephedrine can be resolved to obtain the desired compound.
Análisis De Reacciones Químicas
2-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and various oxidizing agents for oxidation.
Aplicaciones Científicas De Investigación
2-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds.
Biology: The compound has shown anti-inflammatory, analgesic, and antioxidant properties, making it useful in biological studies.
Medicine: It has therapeutic potential in treating diseases such as rheumatoid arthritis, osteoarthritis, and Alzheimer’s disease.
Industry: The compound is used in the development of pharmaceuticals and other industrial applications.
Mecanismo De Acción
The mechanism by which 2-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetic acid exerts its effects involves its interaction with molecular targets and pathways. It is known to modulate inflammatory pathways, reduce oxidative stress, and provide analgesic effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with various receptors and enzymes involved in these processes.
Comparación Con Compuestos Similares
2-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetic acid can be compared with other similar compounds such as:
2,3-Dihydro-1H-indene-1-methanamine: This compound is used as an intermediate in the synthesis of bioactive compounds and has hallucinogenic properties.
2,3-Dihydro-1H-inden-1-one: Known for its antibacterial and antifungal properties, this compound is used in various pharmacological applications.
2,3-Dihydro-1H-indene: This compound is used in scientific research and industrial applications.
The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1H-inden-1-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H12O3/c12-10(11(13)14)9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10,12H,5-6H2,(H,13,14) |
Clave InChI |
BHBSQEIJLWQCPF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C1C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



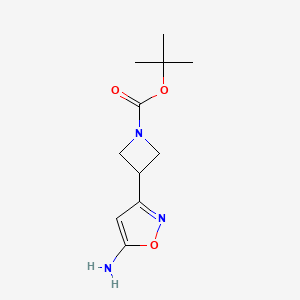

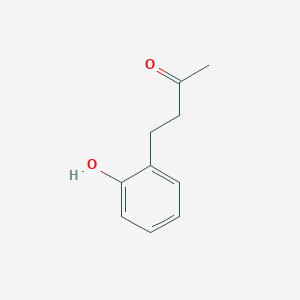
![2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B15323131.png)
![4-[2-(1-Piperazinyl)ethyl]phenol](/img/structure/B15323139.png)
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride](/img/structure/B15323155.png)

